molecular formula C22H22N6O4 B11198438 5-amino-N-(2-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11198438
M. Wt: 434.4 g/mol
InChI Key: LPRNULVSZZEHJK-UHFFFAOYSA-N
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Description

“5-amino-N-(2-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-(2-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as oxazoles and triazoles, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar properties, making it a subject of interest in drug discovery.

Medicine

Medicinal applications may include its use as a lead compound for the development of new pharmaceuticals. Its potential biological activities could be harnessed to treat various diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “5-amino-N-(2-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other triazole derivatives with varying substituents. Examples include:

  • 1,2,3-triazole-4-carboxamides with different aromatic groups.
  • Oxazole derivatives with different functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and their spatial arrangement. This can lead to distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N6O4

Molecular Weight

434.4 g/mol

IUPAC Name

5-amino-N-(2-methoxyphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H22N6O4/c1-13-17(25-22(32-13)14-8-10-15(30-2)11-9-14)12-28-20(23)19(26-27-28)21(29)24-16-6-4-5-7-18(16)31-3/h4-11H,12,23H2,1-3H3,(H,24,29)

InChI Key

LPRNULVSZZEHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)N

Origin of Product

United States

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